![molecular formula C16H20N4O3 B3071528 1-(2-(Cyclopentylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1011397-91-3](/img/structure/B3071528.png)
1-(2-(Cyclopentylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Overview
Description
This compound is a derivative of pyrazolo[3,4-b]pyridine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The pyrazolo[3,4-b]pyridine core is a bicyclic structure with a pyrazole ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrazolo[3,4-b]pyridine core, with additional substituents attached. The cyclopentylamino and carboxylic acid groups would likely have significant effects on the compound’s properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to participate in a variety of chemical reactions. For example, carboxylic acids can undergo reactions such as esterification and amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic. The compound is likely to be solid at room temperature .Scientific Research Applications
Cocrystallization and Structural Characteristics
- Structural Insights : X-ray structural analysis revealed that picolinic acid exists in complex 1 as a zwitterion, while pyridine carboxylic acids in complexes 2 and 3 are in cationic form. Proton transfer occurs in these systems, forming hydrogen-bonded ion pairs .
Green Synthesis Catalyst
- Pyrazolo [3,4-b]quinolinones Synthesis : Pyridine-2-carboxylic acid (P2CA) has been employed as a green and efficient catalyst for the green synthesis of pyrazolo [3,4-b]quinolinones. In a multi-component reaction involving aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles, P2CA facilitated the regioselective production of pyrazolo [3,4-b]quinolinones with excellent yields (84–98%) .
Pharmaceutical Applications
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-9-7-12(16(22)23)14-10(2)19-20(15(14)17-9)8-13(21)18-11-5-3-4-6-11/h7,11H,3-6,8H2,1-2H3,(H,18,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMSLNCYKAXLGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC(=O)NC3CCCC3)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Cyclopentylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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